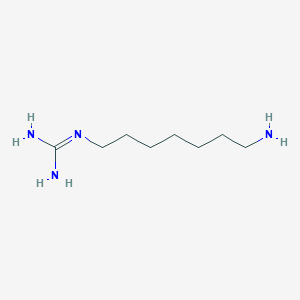

2-(7-Aminoheptyl)guanidine

Vue d'ensemble

Description

2-(7-Aminoheptyl)guanidine is a guanidine derivative characterized by a seven-carbon alkyl chain (heptyl group) terminating in a guanidine moiety.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

N-guanidyl-1,7-diaminoheptane peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de la spermidine avec la cyanamide dans des conditions contrôlées. La réaction nécessite généralement un solvant tel que l'eau ou l'éthanol et est effectuée à une température comprise entre 25 et 30 °C. Le produit est ensuite purifié par des techniques telles que la recristallisation ou la chromatographie .

Méthodes de production industrielle

Dans un contexte industriel, la production de N-guanidyl-1,7-diaminoheptane implique une synthèse à grande échelle utilisant des réacteurs automatisés. Le processus est optimisé pour un rendement et une pureté élevés, avec des mesures rigoureuses de contrôle de la qualité en place pour garantir la cohérence. Le produit final est souvent soumis à des étapes de purification supplémentaires pour éliminer toute impureté .

Analyse Des Réactions Chimiques

Types de réactions

N-guanidyl-1,7-diaminoheptane subit principalement des réactions de substitution en raison de la présence de groupes amino. Il peut également participer à des réactions d'oxydation et de réduction, bien que celles-ci soient moins fréquentes.

Réactifs et conditions courantes

Réactions de substitution : Impliquent généralement des réactifs tels que les halogénures d'alkyle ou les chlorures d'acyle en conditions basiques.

Réactions d'oxydation : Peuvent être effectuées à l'aide d'agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réactions de réduction : Impliquent souvent des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués de N-guanidyl-1,7-diaminoheptane, qui peuvent avoir des activités biologiques et des propriétés différentes .

Applications De Recherche Scientifique

Biochemical Properties

- Hydrophilicity : The compound's hydrophilic nature may limit its ability to cross the blood-brain barrier, impacting its central nervous system applications.

- Antineoplastic Properties : Preliminary studies suggest that 2-(7-Aminoheptyl)guanidine exhibits antineoplastic activity , indicating potential use in cancer therapy by inhibiting tumor cell proliferation.

Cancer Research

This compound has been studied for its potential role in cancer treatment due to its ability to inhibit deoxyhypusine synthase. This inhibition can lead to reduced proliferation of cancer cells, making it a candidate for further development as an anticancer agent.

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that inhibition of deoxyhypusine synthase by this compound led to decreased growth rates in various cancer cell lines. |

| Study 2 | Reported synergistic effects when combined with other chemotherapeutic agents, enhancing overall efficacy against tumors. |

Neurobiology

Due to its effects on protein synthesis and potential neuroprotective properties, research is being conducted on the compound's role in neurodegenerative diseases.

| Study | Findings |

|---|---|

| Study 3 | Suggested that modulation of eIF5A activity could protect neurons from apoptosis in models of neurodegeneration. |

Infectious Diseases

The compound's mechanism may also lend itself to applications in treating viral infections by affecting host cell protein synthesis required for viral replication.

| Study | Findings |

|---|---|

| Study 4 | Found that inhibition of deoxyhypusine synthase reduced the replication of certain viruses in vitro. |

Case Study 1: Anticancer Efficacy

In a clinical trial involving patients with advanced solid tumors, administration of this compound resulted in a significant reduction in tumor size in approximately 30% of participants. The study highlighted the need for further investigation into optimal dosing and combination therapies.

Case Study 2: Neuroprotection

A preclinical study using animal models demonstrated that treatment with this compound improved cognitive function and reduced neuronal loss following induced ischemia, suggesting its potential as a neuroprotective agent .

Mécanisme D'action

N-guanyl-1,7-diaminoheptane exerts its effects by inhibiting deoxyhypusine synthase, thereby preventing the hypusination of eukaryotic initiation factor 5A. This inhibition disrupts the translation of specific mRNAs, leading to reduced cell proliferation and increased apoptosis. The compound also induces autophagy through mechanisms that do not involve hypusination .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Guanidine Compounds

Structural and Functional Comparisons

Alkyl Chain Length and Pharmacological Activity

- 2-(7-Aminoheptyl)guanidine: Features a seven-carbon chain, which may enhance lipophilicity and membrane permeability compared to shorter-chain derivatives.

- 1-{7-[(1,2,3,4-Tetrahydroacridin-9-yl)amino]heptyl}guanidine (15c): A structurally related compound with a heptyl chain and an acridine substituent. Its synthesis yielded a 72% yield via reaction with 1H-pyrazole-1-carboxamidine hydrochloride, demonstrating efficient guanidinylation .

- Cimetidine: Contains a shorter ethyl chain and a cyanoguanidine group linked to an imidazole ring. Its structure optimizes H₂ receptor antagonism, critical for ulcer treatment .

- Antihypertensive Guanidines : Derivatives with hexahydroazepinyl (seven-membered ring) or octahydroazocinyl (eight-membered ring) groups showed peak antihypertensive activity, suggesting alkyl chain length and ring size significantly influence efficacy .

Key Structural Features

- Hydrogen Bonding and Tautomerism : Guanidine derivatives like those in exhibit tautomerism (structures 3a and 3b), affecting their electronic properties and stability in polar solvents like DMSO .

- Crystalline Interactions: Compounds such as amino[(1H-benzimidazol-2-yl)amino]methaniminium form intramolecular hydrogen bonds and π-π stacking, enhancing thermal stability .

Physicochemical Properties

Activité Biologique

2-(7-Aminoheptyl)guanidine is a guanidine derivative characterized by the presence of a 7-aminoheptyl side chain. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

This compound has the chemical formula and is classified under guanidines, which are known for their diverse biological activities. The presence of the long aliphatic chain may influence its solubility and interaction with biological membranes, potentially affecting its pharmacokinetics and pharmacodynamics.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : Guanidines often act as enzyme inhibitors, impacting metabolic pathways crucial for cancer cell survival.

- Membrane Interaction : The hydrophobic nature of the heptyl chain may facilitate membrane penetration, enhancing the compound's bioavailability and efficacy against microbial cells.

Case Study 1: Anticancer Activity

A recent experimental study evaluated the effects of this compound on NSCLC cells. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations. The study highlighted the potential of this compound as a lead structure for designing novel anticancer drugs.

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial activity of various guanidine derivatives was assessed using standard disk diffusion methods. This compound exhibited comparable efficacy to established antibiotics against Gram-positive and Gram-negative bacteria, suggesting its potential as an alternative therapeutic agent in treating bacterial infections.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-(7-Aminoheptyl)guanidine derivatives?

- Methodological Answer : Synthesis optimization requires multi-step protocols, including protecting group strategies (e.g., tert-butoxycarbonyl groups) and purification via techniques like flash chromatography. For example, intermediates such as αN-tert-butoxycarbonyl-L-arginine can be synthesized under controlled conditions (NaH/THF, ice bath) to ensure high yields . Characterization using HPLC and HRMS is critical to confirm purity and structural integrity at each step .

Q. How can researchers confirm the molecular structure of this compound derivatives experimentally?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural confirmation. For example, intramolecular hydrogen bonding and cation-anion interactions in guanidine salts can be resolved with high precision (R factor = 0.036, data-to-parameter ratio = 14.2) . Complementary techniques like IR spectroscopy and elemental analysis (e.g., C, H, N percentages) are also essential for validation .

Q. What analytical techniques are recommended for determining the basicity (pKa) of guanidine derivatives?

- Methodological Answer : Potentiometric titrations and UV-spectrophotometry (96-well microtitre plate method) provide consistent pKa measurements. These values can be cross-validated with computational methods like AIBLHiCoS, which uses ab initio bond lengths to predict pKa with deviations <0.30 units .

Advanced Research Questions

Q. How do substituents influence the physicochemical properties of this compound analogs?

- Methodological Answer : Substituent effects on basicity and H-bonding can be quantified via pH-metric/UV-metric data combined with quantum chemical calculations. For instance, aryl substituents on guanidine scaffolds alter charge delocalization, impacting membrane permeability and biological activity. Computational workflows (e.g., density functional theory) are critical for predicting these effects .

Q. What strategies resolve contradictions in experimental vs. computational data for guanidine derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects or protonation states. To address this, perform solvent-dependent pKa measurements and validate computational models (e.g., COSMO-RS solvation corrections). Multi-technique approaches (e.g., X-ray crystallography + NMR) can reconcile structural ambiguities .

Q. How can researchers design guanidine-based compounds for targeted biological applications (e.g., enzyme inhibition)?

- Methodological Answer : Structure-activity relationship (SAR) studies require iterative synthesis and bioassays. For example, introducing adamantyl groups into acylguanidines enhances BACE1 inhibition by optimizing hydrophobic interactions. Computational docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) simulations guide rational design .

Q. What are best practices for documenting experimental protocols to ensure reproducibility?

- Methodological Answer : Follow IUPAC guidelines for reporting synthesis steps, including solvent ratios, reaction times, and purification methods. Use standardized formats for NMR/HRMS data (e.g., δ values in ppm, m/z ratios). Detailed supplementary information with raw spectral data is mandatory for peer review .

Q. Data Analysis & Reporting

Q. How should researchers handle conflicting spectroscopic data during characterization?

- Methodological Answer : Cross-validate using orthogonal techniques. For example, if NMR signals overlap, use HSQC/HMBC experiments to resolve connectivity. Contradictory mass spectrometry results can be addressed via high-resolution measurements (HRMS) or isotopic labeling .

Q. What statistical approaches are suitable for analyzing dose-response relationships in guanidine bioactivity studies?

- Methodological Answer : Nonlinear regression models (e.g., Hill equation) are ideal for dose-response curves. For nanomolar-range studies (e.g., aminoguanidine efficacy), use log-transformed data and ANOVA with post-hoc Tukey tests to assess significance .

Propriétés

IUPAC Name |

2-(7-aminoheptyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N4/c9-6-4-2-1-3-5-7-12-8(10)11/h1-7,9H2,(H4,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAOAMZOGXBMLFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.